15-Acetyl-deoxynivalenol-13C17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

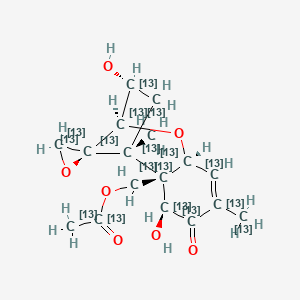

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O7 |

|---|---|

Molecular Weight |

355.23 g/mol |

IUPAC Name |

[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |

InChI |

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChI Key |

IDGRYIRJIFKTAN-CJTIMMQGSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

15-Acetyl-deoxynivalenol-13C17 CAS number and structure

An In-depth Technical Guide to 15-Acetyl-deoxynivalenol-13C17

Introduction

15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1][2][3] These mycotoxins are produced by various Fusarium species and are common contaminants in cereals like wheat, maize, and barley.[2][3] The isotopically labeled form, this compound, serves as an internal standard for accurate quantification in complex matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a highly effective solution for precise measurement as it closely mimics the physico-chemical behavior of the analyte.[4] This guide provides detailed technical information on this compound, including its chemical properties, analytical methodologies, and biological significance for researchers in toxicology and drug development.

Chemical Structure and Properties

15-Acetyl-deoxynivalenol is structurally characterized by a trichothecene core with an epoxide ring at C12-13, which is crucial for its biological activity.[5] The acetyl group is located at the C-15 position.

-

Chemical Formula : C₁₇H₂₂O₇

-

Molecular Weight : 338.35 g/mol [1]

-

CAS Number :

-

Synonyms : 15-ADON, 15-Acetylvomitoxin, Deoxynivalenol 15-Acetate[2][6]

Quantitative Analysis

LC-MS/MS is the preferred method for the sensitive and specific detection of 15-ADON in various matrices.[10] The use of isotopically labeled internal standards like this compound is crucial for correcting matrix effects and ensuring accurate quantification.[11]

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 4 µg/kg | Wheat | LC-MS/MS | [10][12] |

| Limit of Quantification (LOQ) | 8 µg/kg | Wheat | LC-MS/MS | [10][12] |

| Recovery | 84.9% - 90.0% | Wheat | LC-MS/MS | [13] |

| Repeatability (RSDr) | 6.2% - 11.2% | Wheat | LC-MS/MS | [13] |

| Reproducibility (RSDR) | 17.0% - 27.2% | Wheat | LC-MS/MS | [13] |

Experimental Protocols

Determination of 15-Acetyl-deoxynivalenol in Cereals by LC-MS/MS

This protocol is based on methodologies developed for the analysis of DON and its derivatives in cereal matrices.[10][11]

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the cereal grain.

- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

- Add the 13C-labeled internal standard (this compound) at a known concentration.

- Shake vigorously for 60 minutes using a mechanical shaker.

- Centrifuge the mixture at 4000 rpm for 10 minutes.

- Transfer an aliquot of the supernatant to a clean tube.

2. Sample Clean-up (if necessary):

- For complex matrices, a clean-up step using a multifunctional column (e.g., MycoSep) may be employed to remove interfering substances.

- Pass the extract through the clean-up column according to the manufacturer's instructions.

- Collect the purified extract.

3. LC-MS/MS Analysis:

- Evaporate the purified extract to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase, for example, a mixture of water and methanol with additives like ammonium acetate.

- Inject the reconstituted sample into the LC-MS/MS system.

- Chromatographic Separation:

- Use a C18 reversed-phase column for separation.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

- Mass Spectrometric Detection:

- Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

- Use Selected Reaction Monitoring (SRM) for the detection and quantification of the analyte and the internal standard. Monitor at least two transitions for each compound to ensure specificity.

Biological Activity and Signaling Pathways

Deoxynivalenol and its acetylated derivatives are known to be potent inhibitors of protein synthesis in eukaryotic cells by binding to the ribosome.[14][15] This interaction triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs).[15] The MAPK signaling cascade is a crucial pathway involved in cellular processes like inflammation, apoptosis, and cell differentiation.[15] Other signaling pathways implicated in the toxic effects of DON include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the FOXO3a-signaling pathway, and the Nuclear Factor-κB (NF-κB) signaling pathway.[14][16][17]

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 15-Acetyl-deoxynivalenol - LKT Labs [lktlabs.com]

- 4. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 5. Showing Compound 15-Acetyl-4-deoxynivalenol (FDB011482) - FooDB [foodb.ca]

- 6. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ez.restek.com [ez.restek.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]

- 12. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inter-laboratory Study of an LC-MS/MS Method for Simultaneous Determination of Deoxynivalenol and Its Acetylated Derivatives, 3-Acetyl-deoxynivalenol and 15-Acetyl-deoxynivalenol in Wheat [jstage.jst.go.jp]

- 14. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deoxynivalenol Induces Intestinal Damage and Inflammatory Response through the Nuclear Factor-κB Signaling Pathway in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 15-Acetyl-deoxynivalenol-13C17: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 15-Acetyl-deoxynivalenol-13C17. This isotopically labeled internal standard is crucial for accurate quantification in complex biological matrices, facilitating research in toxicology, pharmacokinetics, and drug development.

Introduction

15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains. Its toxicological effects, primarily mediated through the inhibition of protein synthesis, pose a significant risk to human and animal health. The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise and accurate quantification by mass spectrometry-based methods, overcoming matrix effects and variations in sample preparation.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Selective Acetylation

This proposed protocol is based on established methods for the selective acetylation of trichothecenes. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

Deoxynivalenol-¹³C₁₅ (starting material)

-

[¹³C₂]-Acetyl chloride or [¹³C₄]-Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Deoxynivalenol-¹³C₁₅ in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of a stoichiometric equivalent of [¹³C₂]-acetyl chloride or [¹³C₄]-acetic anhydride dissolved in anhydrous dichloromethane. The use of a slight excess of the acetylating agent may be necessary to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of the more nonpolar this compound should be observed.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and ¹³C incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the position of acetylation.

Quantitative Data

Since this is a proposed synthesis, experimental data such as yield and purity are not available. However, based on similar reactions, a moderate to good yield can be anticipated. The purity of the final product should be ≥98% as determined by HPLC and NMR.

| Parameter | Expected Value |

| Molecular Formula | ¹³C₁₇H₂₂O₇ |

| Monoisotopic Mass | 355.18 g/mol |

| Purity (HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

Biological Pathways and Experimental Workflows

Biosynthesis of 15-Acetyldeoxynivalenol in Fusarium

The biosynthesis of 15-ADON in Fusarium graminearum is a multi-step enzymatic process encoded by the TRI gene cluster. The key step in the formation of 15-ADON is the acetylation of the C15 hydroxyl group of 15-decalonectrin, a precursor in the trichothecene pathway, catalyzed by the TRI3 acetyltransferase.

Caption: Biosynthesis of 15-ADON in Fusarium.

Metabolic Detoxification of 15-Acetyldeoxynivalenol in Wheat

Plants, such as wheat, have developed detoxification mechanisms to cope with mycotoxin contamination. 15-ADON can be metabolized through deacetylation to the less toxic deoxynivalenol (DON), which can then be further conjugated, for example, by glucosylation.

Caption: Metabolic detoxification of 15-ADON in wheat.

Toxicological Pathway: MAPK Signaling Activation

Deoxynivalenol and its acetylated derivatives are known to induce a ribotoxic stress response, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This activation can result in various cellular responses, including inflammation and apoptosis.

Caption: MAPK signaling activation by 15-ADON.

Experimental Workflow: LC-MS/MS Analysis

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow outlines the key steps from sample preparation to data analysis.

Caption: LC-MS/MS analysis workflow.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would rely on the following analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should be consistent with the structure of 15-acetyldeoxynivalenol, with characteristic shifts for the acetyl methyl protons and the protons on the trichothecene skeleton. The coupling constants will confirm the stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum will show 17 signals, confirming the incorporation of 17 ¹³C atoms. The chemical shifts will correspond to the different carbon environments in the molecule, with the acetyl carbonyl and methyl carbons showing characteristic resonances. |

| HRMS | High-resolution mass spectrometry will confirm the elemental composition and the exact mass of the labeled molecule, providing definitive evidence of successful synthesis and isotopic enrichment. The fragmentation pattern in MS/MS analysis can be used for structural elucidation and confirmation. |

Conclusion

The synthesis of this compound, while not described in a dedicated publication, can be achieved through a proposed regioselective acetylation of a ¹³C-labeled deoxynivalenol precursor. This isotopically labeled internal standard is an invaluable tool for researchers in the fields of mycotoxicology, drug metabolism, and food safety, enabling accurate and reliable quantification of 15-acetyldeoxynivalenol in complex biological samples. The provided diagrams of its biosynthesis, metabolism, and toxicological pathways, along with the analytical workflow, offer a comprehensive resource for professionals in the field.

15-Acetyl-deoxynivalenol-13C17 physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 15-Acetyl-deoxynivalenol and its stable isotope-labeled counterpart, 15-Acetyl-deoxynivalenol-13C17. It is intended for researchers, scientists, and drug development professionals working with this mycotoxin. This document details its chemical structure, physical characteristics, and analytical methodologies, and includes a representative signaling pathway affected by this class of compounds.

Core Physical and Chemical Properties

15-Acetyl-deoxynivalenol (15-AcDON) is a trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON), produced by various Fusarium species.[1][2] It is commonly found as a contaminant in cereal crops.[1][2] The isotopic labeling with Carbon-13 at all 17 carbon positions (this compound) provides a valuable internal standard for accurate quantification in complex matrices using mass spectrometry-based methods.[3][4]

Quantitative Data Summary

The physical and chemical properties of 15-Acetyl-deoxynivalenol and its 13C17-labeled analog are summarized in the table below.

| Property | 15-Acetyl-deoxynivalenol | This compound |

| Molecular Formula | C₁₇H₂₂O₇[1][5][6] | ¹³C₁₇H₂₂O₇[3] |

| Molecular Weight | 338.35 g/mol [5][6] | 355.23 g/mol [3] |

| CAS Number | 88337-96-6[1][5][6] | 911392-39-7[3] |

| Appearance | White to off-white crystalline solid[7][8] | Not explicitly stated, assumed to be a solid |

| Melting Point | 185-187 °C[5][8] | Not available |

| Boiling Point | 518.8 °C at 760 mmHg[5] | Not available |

| Solubility | Soluble in chloroform, ethanol, acetonitrile, methanol, and ethyl acetate.[1][8] Slightly soluble in water.[8] | Not explicitly stated, assumed to be similar to the unlabeled compound |

| Storage Temperature | 2-10 °C or -20 °C[5][9] | Not explicitly stated, assumed to be similar to the unlabeled compound |

Experimental Protocols

Detailed experimental protocols for the characterization of 15-Acetyl-deoxynivalenol are crucial for obtaining reliable and reproducible data. The following sections outline generalized methodologies for determining key physical and chemical properties.

Preparation of Standard Solutions

Accurate quantification of 15-AcDON relies on the precise preparation of standard solutions.

Methodology:

-

Weigh a precise amount of 15-Acetyl-deoxynivalenol standard (e.g., 1 mg) in a 5-mL amber volumetric flask.[10]

-

Dissolve the compound in a suitable solvent, such as acetonitrile, by vortexing until fully dissolved.[10]

-

Add the same solvent up to the graduation line to achieve a known concentration (e.g., 0.2 mg/mL).[10]

-

Store the standard stock solution at the recommended temperature (e.g., 2-10 °C or -20 °C) in a tightly sealed container to prevent solvent evaporation and degradation.[9]

-

Working standards of lower concentrations can be prepared by serial dilution of the stock solution with the appropriate solvent.

Chromatographic Analysis (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the separation and quantification of 15-AcDON.

2.2.1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the analysis of 15-AcDON in various matrices.

Instrumentation:

-

A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[11]

Methodology:

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile/water mixture). The extract may require a clean-up step using solid-phase extraction (SPE) columns to remove interfering substances.

-

Chromatographic Separation: Inject the prepared sample onto a suitable analytical column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile, both with a small percentage of a modifier like formic acid) to achieve separation of 15-AcDON from other matrix components and related mycotoxins.

-

Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] The precursor and product ions for 15-ADON are typically monitored for quantification and confirmation.[11]

-

Quantification: Create a calibration curve using a series of standard solutions of known concentrations. The concentration of 15-AcDON in the sample is determined by comparing its peak area to the calibration curve. The use of this compound as an internal standard is highly recommended for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[12][13]

2.2.2. Gas Chromatography (GC)

GC can also be used for the analysis of 15-AcDON, often requiring derivatization.

Methodology:

-

Derivatization: As trichothecenes are not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves silylating the hydroxyl groups to increase volatility.

-

GC Separation: Inject the derivatized sample onto a GC column. Use a temperature program to separate the analytes.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides higher selectivity and structural information.

Biological Activity and Signaling

15-Acetyl-deoxynivalenol, like other trichothecenes, is a potent inhibitor of protein synthesis in eukaryotic cells.[6] It exerts its toxic effects by binding to the ribosomal peptidyl transferase center, thereby interfering with the elongation step of protein synthesis.[6] This inhibition of protein synthesis can lead to a variety of cellular responses, including the activation of stress-activated protein kinases and subsequent downstream signaling cascades.

One of the notable effects of 15-AcDON is the induction of pro-inflammatory cytokine expression, such as Interleukin-8 (IL-8).[2][8] This response is part of a cellular stress signaling pathway.

The following diagram illustrates a simplified representation of the signaling pathway leading to IL-8 production upon exposure to 15-Acetyl-deoxynivalenol.

Caption: Simplified signaling pathway of 15-Acetyl-deoxynivalenol.

The following diagram illustrates a general experimental workflow for the analysis of 15-Acetyl-deoxynivalenol in a given sample.

Caption: General experimental workflow for 15-AcDON analysis.

References

- 1. 15-Acetyldeoxy Nivalenol | CAS 88337-96-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 15-Acetyl-deoxynivalenol | CAS#:88337-96-6 | Chemsrc [chemsrc.com]

- 6. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 15-Acetyl-deoxynivalenol - LKT Labs [lktlabs.com]

- 9. 88337-96-6・15-Acetyldeoxynivalenol Standard・018-23481[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 10. famic.go.jp [famic.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. Chemical Synthesis of Deoxynivalenol-3-β-d-[13C6]-glucoside and Application in Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isotopic Labeling of 15-Acetyl-deoxynivalenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 15-Acetyl-deoxynivalenol (15-AcDON). This mycotoxin, a derivative of deoxynivalenol (DON), is a significant contaminant in cereals and grains, posing a health risk to humans and animals. Isotopically labeled 15-AcDON is an invaluable tool for researchers in various fields, including toxicology, metabolism, and analytical chemistry, enabling accurate quantification and a deeper understanding of its biological fate.

Introduction to Isotopic Labeling of 15-AcDON

Isotopic labeling of 15-AcDON involves the substitution of one or more atoms in the molecule with their heavier, stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass. This property makes them ideal internal standards for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of isotopically labeled internal standards in Stable Isotope Dilution Assays (SIDA) allows for the correction of matrix effects and variations during sample preparation, leading to highly accurate and precise quantification of the target analyte.

Beyond their use as analytical standards, isotopically labeled 15-AcDON can also serve as tracers in metabolic and toxicokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this mycotoxin in biological systems.

Labeling Strategies

The isotopic label can be introduced into the 15-AcDON molecule at two primary locations: the acetyl group at the C-15 position or the deoxynivalenol backbone.

-

Labeling the Acetyl Group: This is the more direct approach, involving the acetylation of deoxynivalenol (DON) with an isotopically labeled acetylating agent. Commercially available reagents such as [¹³C₂]-acetic anhydride or [²H₆]-acetic anhydride are commonly used for this purpose. This strategy yields 15-AcDON with a labeled acetyl moiety.

-

Labeling the Deoxynivalenol Backbone: A more complex approach involves the synthesis of a fully or partially labeled DON core, which is then acetylated at the C-15 position. The synthesis of a fully ¹³C-labeled DON ([¹³C₁₅]-DON) has been reported and is commercially available, providing a precursor for the synthesis of backbone-labeled 15-AcDON.

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and characterization of isotopically labeled 15-AcDON.

Synthesis of [¹³C₂]-15-Acetyl-deoxynivalenol

This protocol describes the synthesis of 15-AcDON labeled with two ¹³C atoms in the acetyl group, starting from deoxynivalenol.

Materials:

-

Deoxynivalenol (DON)

-

[¹³C₂]-Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Dissolution: Dissolve deoxynivalenol (DON) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) and anhydrous pyridine to the solution.

-

Acetylation: Cool the reaction mixture in an ice bath (0 °C). Add [¹³C₂]-acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of [¹³C₂]-15-Acetyl-deoxynivalenol

The crude product, which may contain a mixture of 3-acetyl-DON, 15-acetyl-DON, and 3,15-diacetyl-DON, is purified using preparative high-performance liquid chromatography (HPLC).

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength of approximately 220 nm.

-

Fraction Collection: Fractions corresponding to the 15-AcDON peak are collected.

Post-Purification:

-

Combine the collected fractions containing the purified [¹³C₂]-15-AcDON.

-

Remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified product as a white powder.

Characterization

The identity and purity of the synthesized [¹³C₂]-15-Acetyl-deoxynivalenol are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the structure and the position of the isotopic label. The ¹³C spectrum will show enhanced signals for the carbonyl and methyl carbons of the acetyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled compound, verifying the incorporation of the ¹³C isotopes. The mass spectrum will show a molecular ion peak that is 2 Da higher than that of unlabeled 15-AcDON.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of isotopically labeled 15-AcDON.

Table 1: Synthesis and Purification Data for [¹³C₂]-15-Acetyl-deoxynivalenol

| Parameter | Value | Reference |

| Starting Material | Deoxynivalenol (DON) | N/A |

| Labeling Reagent | [¹³C₂]-Acetic anhydride | N/A |

| Typical Yield | 40-60% | Estimated based on similar reactions |

| Purity (post-HPLC) | >98% | [1] |

| Isotopic Enrichment | >98% | Estimated based on precursor purity |

Table 2: Spectroscopic Data for 15-Acetyl-deoxynivalenol

| Technique | Key Signals/Fragments | Reference |

| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, -OCOCH₃), ~3.8-4.5 (m, protons on trichothecene core) | General chemical shift knowledge |

| ¹³C NMR (CDCl₃) | δ ~21 (CH₃ of acetyl), ~170 (C=O of acetyl), other signals for DON core | General chemical shift knowledge |

| MS (ESI+) | m/z 339.14 [M+H]⁺, 361.12 [M+Na]⁺ | [2] |

Note: The specific chemical shifts in NMR and fragmentation patterns in MS for the labeled compound will be consistent with the unlabeled compound, with the appropriate mass shift for the labeled atoms.

Mandatory Visualizations

Experimental Workflow for the Synthesis of [¹³C₂]-15-Acetyl-deoxynivalenol

Caption: Workflow for the synthesis of [¹³C₂]-15-AcDON.

Signaling Pathway of Trichothecene-Induced Ribosomal Inhibition

Caption: Trichothecene-induced inhibition of protein synthesis.

Conclusion

The isotopic labeling of 15-Acetyl-deoxynivalenol provides researchers with a powerful tool for the accurate quantification of this mycotoxin in complex matrices and for studying its metabolic fate and toxicity. The synthetic protocol outlined in this guide, utilizing commercially available labeled reagents, offers a feasible route to obtaining high-purity labeled 15-AcDON. The detailed characterization of the final product is crucial to ensure its suitability for use in demanding research applications. As research into the effects of mycotoxins continues, the availability of such well-characterized labeled standards will be of paramount importance.

References

- 1. Large-scale preparation and multi-dimensional characterization of high-purity mycotoxin deoxynivalenol in rice culture inoculated with Fusarium graminearum - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]

15-Acetyl-deoxynivalenol-13C17 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 15-Acetyl-deoxynivalenol-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, 15-Acetyl-deoxynivalenol (15-ADON). 15-ADON is a prominent type B trichothecene mycotoxin, commonly found as a contaminant in cereals and grains. Understanding its biological impact and ensuring its accurate detection are critical for food safety and toxicological research.

Core Compound Data

Stable isotope-labeled standards are essential for correcting matrix effects in complex samples when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a uniformly 13C-labeled internal standard, such as this compound, significantly improves the accuracy and precision of mycotoxin quantification.[1][2]

| Parameter | This compound | 15-Acetyl-deoxynivalenol (Unlabeled) |

| Molecular Formula | ¹³C₁₇H₂₂O₇ | C₁₇H₂₂O₇ |

| Molecular Weight | 355.23 g/mol | ~338.35 g/mol |

Experimental Protocols

Quantification of 15-Acetyl-deoxynivalenol in Cereals by Stable Isotope Dilution LC-MS/MS

This protocol outlines a stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 15-ADON in cereal matrices, employing this compound as an internal standard.[3]

1. Sample Preparation and Extraction:

-

Homogenize a representative sample of the cereal matrix to a fine powder.

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known concentration of the this compound internal standard solution to the sample.

-

Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).

-

Vortex vigorously for 3 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][5][6]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for separation.[3]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.[7]

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific adducts being monitored.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 15-ADON and the this compound internal standard to ensure specificity and accurate quantification.

3. Quantification:

-

Generate a calibration curve using a series of standards containing known concentrations of unlabeled 15-ADON and a constant concentration of the this compound internal standard.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

-

Determine the concentration of 15-ADON in the sample by comparing its peak area ratio to the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced enhancement or suppression of the signal in the mass spectrometer.[1]

Signaling Pathways

15-Acetyl-deoxynivalenol, like its parent compound deoxynivalenol (DON), is known to induce a "ribotoxic stress response".[8][9] This occurs through its interaction with the ribosome, leading to an inhibition of protein synthesis. This ribosomal stress activates mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK.[8][10][11] The activation of these pathways can lead to downstream cellular responses such as inflammation, through the production of cytokines, and programmed cell death (apoptosis).[12][13][14][15]

Below is a diagram illustrating the simplified signaling pathway of 15-ADON-induced ribotoxic stress leading to apoptosis.

Caption: 15-ADON induced ribotoxic stress pathway.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods - [nucleus.iaea.org]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic changes in ribosome-associated proteome and phosphoproteome during deoxynivalenol-induced translation inhibition and ribotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deoxynivalenol induces apoptosis in PC12 cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From ribosome to ribotoxins: understanding the toxicity of deoxynivalenol and Shiga toxin, two food borne toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 15-Acetyl-deoxynivalenol: A Technical Guide for Researchers

An In-depth Examination of a Prevalent Trichothecene Mycotoxin

Abstract

15-Acetyl-deoxynivalenol (15-Ac-DON) is a significant type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains and posing a threat to human and animal health. As an acetylated derivative of deoxynivalenol (DON), it shares the fundamental mechanism of inhibiting eukaryotic protein synthesis. However, its toxicological profile presents distinct characteristics. This technical guide provides a comprehensive overview of the biological role of 15-Ac-DON, with a focus on its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development in their understanding and investigation of this mycotoxin.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a persistent concern in agriculture and food safety. Among these, the trichothecenes, produced by various species of Fusarium, are of particular importance due to their widespread occurrence and potent toxicity. 15-Acetyl-deoxynivalenol (15-Ac-DON), along with 3-acetyl-deoxynivalenol (3-Ac-DON), is a common acetylated derivative of deoxynivalenol (DON), one of the most prevalent mycotoxins found in cereals such as wheat, maize, and barley. While often considered in conjunction with DON, 15-Ac-DON exhibits unique toxicokinetic and toxicodynamic properties that warrant specific investigation.

This guide delves into the core biological functions of 15-Ac-DON, providing researchers, scientists, and drug development professionals with a detailed technical resource. We will explore its primary molecular target, the subsequent cellular stress responses, and the signaling cascades that mediate its toxic effects.

Mechanism of Action: Ribosome Binding and Protein Synthesis Inhibition

The fundamental mechanism of action for all trichothecenes, including 15-Ac-DON, is the inhibition of protein synthesis. This is achieved through their high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit in eukaryotic cells.[1][2] This binding event interferes with the elongation step of translation, leading to a cessation of polypeptide chain formation. The 12,13-epoxy ring is a critical structural feature for this activity.[3][4]

The potency of protein synthesis inhibition by 15-Ac-DON is comparable to that of DON, with an IC50 value of approximately 1.5 µM in rabbit reticulocyte lysate and wheat germ based translation inhibition assays.[3]

Cellular Effects and Toxicity

The inhibition of protein synthesis by 15-Ac-DON triggers a cascade of cellular events, collectively known as the "ribotoxic stress response."[2][4] This response is a key driver of the diverse toxicological effects observed with this mycotoxin.

Cytotoxicity

15-Ac-DON exhibits significant cytotoxicity across various cell lines. Its toxicity is often compared to that of DON, with some studies suggesting it may be slightly more potent in certain contexts. For instance, in human intestinal Caco-2 cells, 15-Ac-DON has been shown to be slightly more potent than DON in inducing adverse effects on barrier integrity.[5]

Immunomodulatory Effects

A hallmark of trichothecene toxicity is the modulation of the immune system. 15-Ac-DON can induce the expression and secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in intestinal epithelial cells.[6][7] This inflammatory response contributes to the gastrointestinal toxicity associated with this mycotoxin.

Effects on Intestinal Barrier Function

The intestinal epithelium is a primary target for ingested mycotoxins. 15-Ac-DON has been demonstrated to disrupt the integrity of the intestinal barrier by affecting tight junction proteins.[8] This can lead to increased intestinal permeability, allowing for the passage of harmful substances from the gut lumen into the bloodstream. Studies have indicated that 15-Ac-DON can cause higher intestinal permeability compared to DON.[6][7]

Signaling Pathways Modulated by 15-Acetyl-deoxynivalenol

The ribotoxic stress induced by 15-Ac-DON leads to the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

Ribotoxic Stress Response and MAPK Activation

Binding of 15-Ac-DON to the ribosome is sensed as a cellular stress, initiating a signaling cascade that activates MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[4][5] Activation of these kinases is a rapid event, occurring within minutes of exposure.[4] The activation of MAPKs is a central mechanism through which 15-Ac-DON mediates its pro-inflammatory and apoptotic effects.

Caption: Ribotoxic stress response pathway activated by 15-Ac-DON.

Quantitative Data Summary

A summary of key quantitative data related to the biological activity of 15-Ac-DON is presented below for easy comparison.

| Parameter | Species/System | Value | Reference |

| Oral LD50 | B6C3F1 Mouse | 34 mg/kg | [9] |

| Intraperitoneal LD50 | B6C3F1 Mouse | 113 mg/kg | [9] |

| IC50 (Protein Synthesis) | Rabbit reticulocyte lysate | ~1.5 µM | [3] |

| IC50 (Cytotoxicity) | HepG2 cells (24h) | 5.2 - 8.1 µM | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of 15-Ac-DON.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of 15-Ac-DON on a human cell line such as HepG2.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

15-Acetyl-deoxynivalenol (15-Ac-DON) stock solution (in DMSO or ethanol)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Plate reader (570 nm)

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 15-Ac-DON in complete DMEM from the stock solution. The final solvent concentration should not exceed 0.5%.

-

Remove the medium from the wells and replace it with 100 µL of the prepared 15-Ac-DON dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Translation Inhibition Assay

This protocol utilizes a commercially available cell-free protein expression system to quantify the inhibitory effect of 15-Ac-DON on protein synthesis.[9]

Materials:

-

Commercially available human cell-free protein expression system (e.g., from TaKaRa Bio Inc.)

-

15-Acetyl-deoxynivalenol (15-Ac-DON) stock solution

-

Plasmid DNA encoding a reporter protein (e.g., β-galactosidase or luciferase)

-

Nuclease-free water

Procedure:

-

Prepare a reaction mixture according to the manufacturer's instructions, typically containing cell lysate, reaction buffer, and amino acids.

-

Add varying concentrations of 15-Ac-DON or a vehicle control to the reaction mixture.

-

Incubate the mixture at room temperature for 10 minutes to allow the toxin to interact with the translational machinery.

-

Initiate the transcription-translation reaction by adding the reporter plasmid DNA and T7 RNA polymerase.

-

Incubate the reaction at 32°C for 1-3 hours.

-

Quantify the amount of synthesized reporter protein using an appropriate assay (e.g., colorimetric assay for β-galactosidase or luminescence assay for luciferase).

-

Calculate the percentage of translation inhibition relative to the vehicle control.

MAPK Activation Assay (Western Blot)

This protocol describes the detection of phosphorylated MAPKs (p-p38, p-JNK, p-ERK) in cells treated with 15-Ac-DON.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

15-Acetyl-deoxynivalenol (15-Ac-DON)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for phosphorylated and total p38, JNK, and ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with various concentrations of 15-Ac-DON for different time points (e.g., 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated MAPKs overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MAPKs to confirm equal loading.

Conclusion

15-Acetyl-deoxynivalenol is a biologically active mycotoxin with significant implications for human and animal health. Its primary mechanism of action, the inhibition of protein synthesis, triggers a ribotoxic stress response that activates MAPK signaling pathways, leading to a range of cellular effects including cytotoxicity, inflammation, and disruption of the intestinal barrier. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with this prevalent mycotoxin. Further research into the specific interactions of 15-Ac-DON with cellular components and its long-term health effects will be crucial for developing effective strategies for detoxification and prevention.

References

- 1. youtube.com [youtube.com]

- 2. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects and degradation products of three mycotoxins: alternariol, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol in liver hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Intracellular Expression of a Single Domain Antibody Reduces Cytotoxicity of 15-Acetyldeoxynivalenol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 15-Acetyl-deoxynivalenol-13C17 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin commonly found as a contaminant in cereals and grains along with deoxynivalenol (DON) and 3-acetyl-deoxynivalenol (3-ADON).[1][2][3] Accurate quantification of these mycotoxins is crucial for food safety and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for mycotoxin analysis due to its high sensitivity and selectivity.[1][4]

However, complex sample matrices can significantly impact the accuracy and precision of LC-MS/MS analysis through matrix effects, which cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard in a technique known as a stable isotope dilution assay (SIDA) is the most effective way to compensate for these matrix effects.[5][6] 15-Acetyl-deoxynivalenol-13C17 (U-[¹³C₁₇]-15ADON) is the ideal internal standard for the quantification of 15-ADON as it shares identical chemical and physical properties with the native analyte, ensuring it co-elutes and experiences the same matrix effects and losses during sample preparation.[5][7]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the accurate quantification of 15-ADON in various matrices.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle of SIDA is the addition of a known quantity of the isotopically labeled internal standard (this compound) to the sample prior to extraction and analysis. The native analyte (15-ADON) and the internal standard are then extracted, purified, and analyzed together. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement during mass spectrometric detection.[5][6] Quantification is based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Key Advantages of Using this compound

-

High Accuracy and Precision: Effectively corrects for variations in sample extraction, cleanup, and matrix-induced signal fluctuations in the MS source, leading to more reliable quantitative results.[1][2][6]

-

Correction of Matrix Effects: Compensates for ion suppression or enhancement, a common issue in complex matrices like cereals.[1][2]

-

Simplified Sample Preparation: The robustness of the SIDA method can reduce the need for extensive and time-consuming sample cleanup procedures.[6]

-

Versatility: A single calibration curve can often be used for multiple matrix types, saving considerable time and resources in high-throughput laboratories.[8]

Quantitative Data

The effectiveness of using a ¹³C-labeled internal standard for 15-ADON in correcting matrix effects has been demonstrated. The following table summarizes the improvement in apparent recovery after the application of the internal standard in maize samples.

| Analyte | Apparent Recovery without Internal Standard (%) | Apparent Recovery with U-[¹³C₁₇]-15ADON Internal Standard (%) |

| 15-Acetyl-deoxynivalenol (15-ADON) | 68 | 100 |

Data sourced from a study on the determination of deoxynivalenol and its modified forms in maize.[1][2]

Experimental Protocols

The following is a general protocol for the analysis of 15-ADON in a cereal matrix using this compound as an internal standard. This protocol should be adapted and validated for specific matrices and instrument setups.

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of native 15-ADON and this compound in acetonitrile at a concentration of approximately 10-100 µg/mL.[1] Store these solutions at -20°C.

-

Intermediate Standard Mix: Prepare an intermediate solution containing the native 15-ADON.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile/water). The concentration should be chosen to provide a clear and reproducible signal in the final extract.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard mix into a blank matrix extract. Add a constant amount of the internal standard spiking solution to each calibration standard. A typical calibration range for 15-ADON might be 5 - 500 ng/mL.[9][10]

Sample Preparation and Extraction

-

Homogenization: Grind the cereal sample to a fine powder to ensure homogeneity.

-

Weighing: Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.[11]

-

Fortification: Add a known volume of the this compound internal standard spiking solution to the sample.

-

Extraction: Add an appropriate volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 84:16, v/v).

-

Shaking: Shake the sample vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 x g for 15 minutes) to separate the solid material from the extract.[11]

-

Dilution and Filtration: Take an aliquot of the supernatant, dilute it if necessary with the initial mobile phase composition, and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.[1]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often used for DON and its derivatives.[1][2]

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native 15-ADON and this compound. The most intense transition is used for quantification, and the second is for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 15-ADON | [e.g., 337.1] | [e.g., 295.1] | [e.g., 137.1] |

| ¹³C₁₇-15-ADON | [e.g., 354.1] | [e.g., 311.1] | [e.g., 147.1] |

Note: The exact m/z values will depend on the adduct formed ([M-H]⁻, [M+CH₃COO]⁻, etc.) and should be optimized for the specific instrument and conditions.

Data Analysis and Quantification

-

Integrate the peak areas for the quantification transitions of both 15-ADON and this compound.

-

Calculate the peak area ratio of 15-ADON to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the native 15-ADON in the calibration standards.

-

Determine the concentration of 15-ADON in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: General experimental workflow for mycotoxin analysis using SIDA.

Logical Relationship of Internal Standard Correction

References

- 1. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 8. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. nucleus.iaea.org [nucleus.iaea.org]

Application Note: Quantitative Analysis of 15-Acetyl-deoxynivalenol in Cereals using Isotope Dilution LC-MS/MS

Introduction

15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly found as a contaminant in cereal grains such as wheat and maize.[1][2][3] Due to its potential toxicity, accurate and reliable quantification in food is crucial for consumer safety.[4] This application note describes a robust and sensitive method for the determination of 15-ADON in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17. The use of an isotopic internal standard (a stable isotope dilution assay or SIDA) is a highly effective technique to compensate for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[3][5][6][7]

Principle

The method is based on the principle of isotope dilution analysis (IDA).[8][9] A known amount of this compound (the internal standard, IS) is added to the sample prior to extraction. The IS has identical physicochemical properties to the native analyte (15-ADON) and will therefore behave similarly during extraction, cleanup, and ionization.[3][10] By measuring the ratio of the native analyte to the isotopically labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.[5][11]

Materials and Reagents

-

Standards:

-

15-Acetyl-deoxynivalenol (analytical standard)

-

This compound (U-[¹³C₁₇]-15-Acetyl-deoxynivalenol)

-

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade or ultrapure)

-

-

Reagents:

-

Ammonium acetate

-

Acetic acid or Formic acid

-

-

Sample Preparation:

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE or other suitable material)

-

Homogenizer/Blender

-

Experimental Protocol

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of native 15-ADON and this compound in acetonitrile.

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of native 15-ADON by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water, 50/50, v/v).

-

Prepare a working solution of the this compound internal standard. The concentration should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

-

-

Calibration Curve Standards: Prepare a set of calibration standards by spiking the internal standard working solution into each of the native 15-ADON working standard solutions. This ensures a constant concentration of the internal standard across all calibration points.

Sample Preparation

-

Homogenization: Grind a representative portion of the cereal sample (e.g., 250 g) to a fine powder using a laboratory blender to ensure homogeneity.[12]

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6]

-

Internal Standard Spiking: Add a known volume of the this compound working solution to the sample.

-

Extraction:

-

Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 2500 rpm for 5 minutes) to separate the solid matrix from the supernatant.[12]

-

Dilution and Filtration:

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in selected reaction monitoring (SRM) mode.[5]

LC Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used. For better separation from the isomer 3-ADON, a chiral column may be employed.[1][2]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve ionization.[13]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.[5]

-

Monitoring Mode: Selected Reaction Monitoring (SRM). At least two transitions (one for quantification, one for confirmation) should be monitored for both 15-ADON and its 13C17-labeled internal standard.

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the native 15-ADON to the this compound internal standard against the concentration of the native 15-ADON for each calibration standard.

-

Quantification: Determine the concentration of 15-ADON in the samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

-

Confirmation: Confirm the identity of 15-ADON by verifying that the retention time matches that of the standard and that the ratio of the two monitored SRM transitions is within an acceptable tolerance of the average ratio from the calibration standards.

Method Performance Data

The following table summarizes typical performance characteristics for the analysis of 15-ADON using LC-MS/MS.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Wheat | 4 µg/kg | [1][2] |

| Limit of Quantification (LOQ) | Wheat | 8 µg/kg | [1][2] |

| Recovery | Wheat | 80-120% | [1][2] |

| Reproducibility (RSD) | Wheat | <20% | [1][2] |

| Matrix Effect Correction | Maize | Corrected from 68% to 100% using IS | [5][11] |

Experimental Workflow and Diagrams

The overall workflow for the analysis of 15-ADON using this compound as an internal standard is depicted below.

Caption: Workflow for 15-ADON analysis using an isotopic internal standard.

The logical relationship for using an internal standard to correct for analytical variability is illustrated in the following diagram.

Caption: Principle of internal standard correction for analytical variability.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]

- 8. Stable isotope dilution analysis of the Fusarium mycotoxins deoxynivalenol and 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]

- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 15-Acetyl-deoxynivalenol-13C17 in Mycotoxin Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 15-Acetyl-deoxynivalenol (15-AcDON) and its stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17, in mycotoxin research. Detailed protocols for sample analysis and insights into the toxicological effects of 15-AcDON are presented to facilitate accurate and reliable research in food safety, toxicology, and drug development.

Introduction to 15-Acetyl-deoxynivalenol (15-AcDON)

15-Acetyl-deoxynivalenol (15-AcDON) is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1] Produced by Fusarium species, it is a common contaminant of cereal grains such as wheat, barley, and maize.[1] Alongside DON and 3-acetyldeoxynivalenol (3-ADON), 15-AcDON poses a significant threat to human and animal health due to its toxic effects, which include emesis, anorexia, and immunotoxicity.[2] In vivo, 15-AcDON can be rapidly deacetylated to DON, contributing to the overall toxicity of DON contamination.[3] Accurate detection and quantification of 15-AcDON are therefore crucial for assessing food and feed safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4] The 13C17-labeled standard co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, allowing for accurate correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4]

Analytical Applications

The primary application of this compound is as an internal standard for the quantitative analysis of 15-AcDON in various matrices, including cereals, animal feed, and biological samples. The methods of choice for this analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) after derivatization.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of 15-AcDON using chromatographic methods.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 4 µg/kg | [5] |

| Limit of Quantification (LOQ) | 8 µg/kg | [5] |

| Recovery | 80-120% | [5] |

| Intraday Reproducibility (%RSDr) | <20% | [5] |

| Interday Reproducibility (%RSDR) | <20% | [5] |

Table 2: GC-ECD Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | <30 ng/g | [6] |

| Recovery (spiked at 0.1 ppm) | 84-92% | [6] |

| Recovery (spiked at 1.0 ppm) | 81-85% | [6] |

Experimental Protocols

Protocol 1: Quantitative Analysis of 15-AcDON in Cereals by LC-MS/MS using this compound Internal Standard

This protocol describes the extraction and analysis of 15-AcDON from a cereal matrix.

1. Materials and Reagents:

-

15-Acetyl-deoxynivalenol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Acetic acid

-

Solid Phase Extraction (SPE) C18 cartridges

2. Sample Preparation and Extraction:

-

Homogenize the cereal sample to a fine powder.

-

Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile/water (80:20, v/v).

-

Shake vigorously for 60 minutes at room temperature.

-

Centrifuge at 4000 x g for 15 minutes.

-

Transfer the supernatant to a clean tube.

-

Spike the extract with a known concentration of this compound internal standard solution.

3. Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the spiked extract onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with 5 mL of acetonitrile/methanol (90:10, v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.[7]

4. LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% acetic acid

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid

-

Gradient: A suitable gradient to separate 15-AcDON from other matrix components and mycotoxins.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor and product ions for both 15-AcDON and this compound.

5. Quantification:

-

Construct a calibration curve using standards of 15-AcDON of known concentrations, each containing the same fixed concentration of the this compound internal standard.

-

Calculate the concentration of 15-AcDON in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: LC-MS/MS workflow for 15-AcDON analysis.

Protocol 2: Analysis of 15-AcDON by GC-ECD

This protocol is suitable for laboratories equipped with GC-ECD instrumentation.

1. Materials and Reagents:

-

15-Acetyl-deoxynivalenol (analytical standard)

-

Acetonitrile (pesticide residue grade)

-

Water (HPLC grade)

-

Heptafluorobutyric anhydride (HFBA) for derivatization

-

Toluene (pesticide residue grade)

-

Sodium bicarbonate solution (3%)

2. Sample Preparation and Extraction:

-

Follow steps 1-6 from Protocol 1 (LC-MS/MS).

3. Derivatization:

-

Transfer the dried extract to a derivatization vial.

-

Add 100 µL of toluene and 50 µL of HFBA.

-

Cap the vial tightly and heat at 60°C for 20 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of 3% sodium bicarbonate solution and vortex for 30 seconds.

-

Allow the layers to separate. The upper toluene layer contains the derivatized analyte.

4. GC-ECD Analysis:

-

GC Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Nitrogen

-

Injection Mode: Splitless

5. Quantification:

-

Prepare a calibration curve using derivatized 15-AcDON standards.

-

Quantify the 15-AcDON in the sample by comparing its peak area to the calibration curve.

Caption: GC-ECD workflow for 15-AcDON analysis.

Toxicological Significance and Signaling Pathways

15-AcDON, like its parent compound DON, exerts its toxic effects by inhibiting protein synthesis.[8] This leads to a "ribotoxic stress response" that activates various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] Activation of the MAPK cascades, particularly p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in mediating the downstream cellular effects of 15-AcDON, such as inflammation, cell cycle arrest, and apoptosis.[9][10]

Studies have shown that exposure of cells to 15-AcDON can lead to increased production of reactive oxygen species (ROS) and lipid peroxidation, indicating the induction of oxidative stress.[11] This oxidative stress, coupled with the activation of the MAPK pathway, contributes to DNA damage and ultimately triggers programmed cell death, or apoptosis.[12]

The signaling cascade often involves the activation of upstream kinases that phosphorylate and activate p38 and JNK.[9] These activated kinases can then translocate to the nucleus to regulate the expression of genes involved in apoptosis, such as those in the Bcl-2 family, leading to the activation of caspases and the execution of the apoptotic program.

References

- 1. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of deoxynivalenol, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol on parameters associated with oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.wur.nl [research.wur.nl]

Application Notes and Protocols for the Quantification of 15-Acetyl-deoxynivalenol using Mass Spectrometry with 15-Acetyl-deoxynivalenol-13C17 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Acetyl-deoxynivalenol (15-Ac-DON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains.[1][2] It is a derivative of deoxynivalenol (DON) and poses a significant threat to human and animal health.[3] Accurate quantification of 15-Ac-DON is crucial for food safety and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[1][4] The use of a stable isotope-labeled internal standard, such as 15-Acetyl-deoxynivalenol-13C17 (U-[¹³C₁₇]-15ADON), is essential for correcting matrix effects and ensuring accurate and precise quantification.[5][6][7] This document provides detailed application notes and a comprehensive protocol for the analysis of 15-Ac-DON using LC-MS/MS with its ¹³C-labeled internal standard.

Principle

The method involves extracting 15-Ac-DON and the internal standard from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. The chromatographic separation of 15-Ac-DON from its isomer, 3-Acetyl-deoxynivalenol (3-Ac-DON), is a critical step, as they often have identical mass-to-charge ratios (m/z).[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Sample Preparation: Extraction and Cleanup